molecular formula C6H16ClNS B13526917 (2R)-2-amino-4-methylpentane-1-thiolhydrochloride

(2R)-2-amino-4-methylpentane-1-thiolhydrochloride

Cat. No.: B13526917
M. Wt: 169.72 g/mol
InChI Key: WOANORTVYRXLCZ-FYZOBXCZSA-N
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Description

(2R)-2-amino-4-methylpentane-1-thiolhydrochloride is a chiral compound with significant applications in various scientific fields. It is characterized by the presence of an amino group, a thiol group, and a hydrochloride salt, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-4-methylpentane-1-thiolhydrochloride typically involves the reaction of 2-amino-4-methylpentane with hydrogen chloride gas in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and pressures to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-4-methylpentane-1-thiolhydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Primary amines.

    Substitution: Alkylated amines.

Scientific Research Applications

(2R)-2-amino-4-methylpentane-1-thiolhydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiol group can participate in redox reactions. These interactions influence cellular pathways and biochemical processes, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-4-methylpentane-1-thiolhydrochloride: The enantiomer of the compound with different stereochemistry.

    2-amino-4-methylpentane-1-thiol: Lacks the hydrochloride salt, affecting its solubility and reactivity.

    2-amino-4-methylpentane: Lacks the thiol group, altering its chemical properties and applications.

Uniqueness

(2R)-2-amino-4-methylpentane-1-thiolhydrochloride is unique due to its specific stereochemistry and the presence of both amino and thiol groups. These features make it a valuable compound in asymmetric synthesis and various biochemical applications.

Properties

Molecular Formula

C6H16ClNS

Molecular Weight

169.72 g/mol

IUPAC Name

(2R)-2-amino-4-methylpentane-1-thiol;hydrochloride

InChI

InChI=1S/C6H15NS.ClH/c1-5(2)3-6(7)4-8;/h5-6,8H,3-4,7H2,1-2H3;1H/t6-;/m1./s1

InChI Key

WOANORTVYRXLCZ-FYZOBXCZSA-N

Isomeric SMILES

CC(C)C[C@H](CS)N.Cl

Canonical SMILES

CC(C)CC(CS)N.Cl

Origin of Product

United States

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